Ethanaminium, N,N-diethyl-N-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-2-oxo-2-((2,4,6-trimethylphenyl)amino)-, chloride

Description

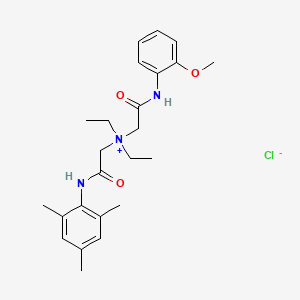

Ethanaminium, N,N-diethyl-N-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-2-oxo-2-((2,4,6-trimethylphenyl)amino)-, chloride (CAS 79143-66-1) is a quaternary ammonium salt characterized by a complex structure featuring dual amide linkages and aromatic substituents. Its molecular formula is C₂₆H₃₅ClN₃O₃, with a molecular weight of 481.03 g/mol . The compound contains:

- N,N-diethyl groups contributing to cationic charge delocalization.

- A 2-methoxyphenyl moiety linked via an amide bond to the central ethanaminium core.

- A 2,4,6-trimethylphenyl (mesityl) group attached through another amide bond.

Properties

CAS No. |

79143-75-2 |

|---|---|

Molecular Formula |

C24H34ClN3O3 |

Molecular Weight |

448.0 g/mol |

IUPAC Name |

diethyl-[2-(2-methoxyanilino)-2-oxoethyl]-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium;chloride |

InChI |

InChI=1S/C24H33N3O3.ClH/c1-7-27(8-2,15-22(28)25-20-11-9-10-12-21(20)30-6)16-23(29)26-24-18(4)13-17(3)14-19(24)5;/h9-14H,7-8,15-16H2,1-6H3,(H-,25,26,28,29);1H |

InChI Key |

XYEFNJXXRMDRMM-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+](CC)(CC(=O)NC1=CC=CC=C1OC)CC(=O)NC2=C(C=C(C=C2C)C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of the titled compound involves the formation of amide linkages and substitution on aromatic rings, typically achieved by:

- Reaction of amines with activated carboxylic acid derivatives or oxo compounds.

- Use of specific aromatic amines such as 2-methoxyaniline and 2,4,6-trimethylaniline.

- Chloride as a counter ion indicating the final product is isolated as a hydrochloride salt to enhance stability and solubility.

Key Precursors and Intermediates

- 2-(2-Methoxyphenoxy)ethanamine hydrochloride : An important intermediate that provides the 2-methoxyphenylamino moiety.

- Epoxy compounds : Used for ring-opening reactions to introduce oxoethyl groups.

- 2,4,6-Trimethylaniline : Provides the trimethylphenylamino substituent.

Alternative Bases and Solvents

- Potassium carbonate in isoamyl alcohol at 80-85°C for 7 hours has been used to facilitate the reaction, yielding about 41% product after crystallization and purification.

- Calcium carbonate in isopropyl alcohol at 80°C for 4 hours provides a similar reaction environment with yields around 65-70 g crude product from scaled quantities, with high purity (>98% by HPLC).

Reaction Monitoring and Characterization

- Thin layer chromatography (TLC) is used to monitor reaction progress.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR at 200 MHz or higher) confirms structural integrity.

- Melting points are consistent with literature values, indicating product identity and purity.

- High-performance liquid chromatography (HPLC) is employed to assess purity and detect bis-derivative impurities.

Data Tables Summarizing Preparation Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Starting Material | 2-(2-methoxyphenoxy)ethanamine hydrochloride | Same | Same |

| Base | Sodium hydroxide | Potassium carbonate | Calcium carbonate |

| Solvent | Water or water/isopropanol | Isoamyl alcohol | Isopropanol |

| Temperature | 80-85°C | 80-85°C | 80°C |

| Reaction Time | 45-60 min or 4-5 hours reflux | 7 hours | 4 hours |

| Workup | Ethyl acetate extraction | Filtration, distillation, ethyl acetate recrystallization | Filtration, distillation, ethyl acetate recrystallization |

| Yield | 43-46% | 41% | 65-70 g crude product |

| Purity | Confirmed by NMR and melting point | - | >98% by HPLC |

Full Research Findings and Notes

- The reaction proceeds via nucleophilic attack of the free amine on the epoxide ring, opening it to form the oxoethyl linkage.

- The presence of aromatic amines with electron-donating groups (methoxy, methyl) influences the nucleophilicity and reaction rate.

- The choice of base and solvent affects the yield and purity, with carbonate bases in alcoholic solvents providing better crystallization profiles.

- Recrystallization from ethyl acetate is effective for purification, yielding crystalline hydrochloride salts suitable for pharmaceutical applications.

- Spectroscopic data (¹H NMR) show characteristic signals for aromatic protons, methoxy groups, oxoethyl methylene protons, and amine protons, confirming the structure.

- Melting points around 114°C align with literature values for related compounds, supporting the identity of the product.

Chemical Reactions Analysis

Types of Reactions

Diethyl-[2-(2-methoxyanilino)-2-oxoethyl]-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl-[2-(2-methoxyanilino)-2-oxoethyl]-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium chloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl-[2-(2-methoxyanilino)-2-oxoethyl]-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Synthetic Utility : The chlorocarbonyl derivative () is highly reactive in acyl transfer reactions, whereas the target compound’s stability may favor controlled-release formulations.

Physicochemical Properties

- Solubility: The mesityl group in the target compound likely reduces aqueous solubility compared to analogues with smaller aryl groups (e.g., 4-methoxyphenoxy in ).

- Thermal Stability : Quaternary ammonium salts with bulky substituents (e.g., mesityl) typically exhibit higher decomposition temperatures. For example, the target compound may surpass the thermal stability of N,N,N-trimethyl variants (e.g., , which decomposes at ~200°C).

- Surface Activity: The target compound’s amphiphilicity is intermediate between nonpolar surfactants (e.g., ICS-10) and polar ionic liquids (e.g., ).

Q & A

Basic Research Questions

Q. How can researchers determine the solubility and stability of this compound under physiological conditions?

- Methodological Answer : Solubility can be assessed using reversed-phase HPLC with a gradient elution system (e.g., water/acetonitrile with 0.1% formic acid) to measure partitioning coefficients. Stability under physiological pH (e.g., phosphate-buffered saline at pH 7.4) is evaluated via NMR or LC-MS over 24–72 hours, monitoring degradation products. Thermal stability is tested using thermogravimetric analysis (TGA) at 25–100°C .

Q. What are the optimal synthetic conditions for this compound?

- Methodological Answer : Synthesis typically involves sequential alkylation and amidation steps. For example:

React 2-chloro-N,N-diethylamine with 2-methoxyphenyl isocyanate in dry THF under nitrogen at 0°C, then warm to room temperature.

Introduce the 2,4,6-trimethylphenyl group via a coupling agent (e.g., HATU) in DMF with triethylamine.

Purity is ensured via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are essential for structural characterization?

- Methodological Answer : Use - and -NMR in DMSO-d6 to confirm backbone structure and substituents. High-resolution mass spectrometry (HR-MS, ESI-TOF) validates molecular weight. IR spectroscopy identifies carbonyl (1650–1750 cm) and amine (3300–3500 cm) functional groups .

Q. How is purity assessed post-synthesis?

- Methodological Answer : Purity is quantified via HPLC (C18 column, UV detection at 254 nm) with >98% threshold. Confirmatory techniques include elemental analysis (C, H, N within ±0.4% of theoretical) and melting point determination (DSC) .

Q. What are the primary research applications of this compound?

- Methodological Answer : It serves as a bioactive scaffold in medicinal chemistry (e.g., kinase inhibition assays) and a fluorescent probe for protein binding studies (via fluorescence quenching or FRET). It is also used in supramolecular chemistry to study host-guest interactions with cyclodextrins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for substituent variations?

- Methodological Answer : Systematically modify substituents (e.g., methoxy → ethoxy, trimethylphenyl → fluorophenyl) and evaluate biological activity (e.g., IC in enzyme assays). Use molecular docking (AutoDock Vina) to correlate activity with binding affinity. Compare logP (HPLC) and pKa (potentiometric titration) to assess pharmacokinetic trends .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer : Cross-validate assays (e.g., SPR vs. ITC for binding affinity) under standardized conditions (pH, temperature). Perform meta-analysis of literature data to identify confounding variables (e.g., solvent polarity). Use knock-out models (CRISPR/Cas9) to confirm target specificity in cellular studies .

Q. How are interactions with biological targets (e.g., receptors) investigated?

- Methodological Answer : Use surface plasmon resonance (SPR) to measure real-time binding kinetics (, ). For intracellular targets, employ fluorescence polarization assays with FITC-labeled compound. Confirm binding sites via X-ray crystallography (co-crystallization at 1.8–2.2 Å resolution) .

Q. What computational methods predict molecular interactions and degradation pathways?

- Methodological Answer : Apply DFT (B3LYP/6-31G*) to calculate transition states for hydrolysis. Use MD simulations (AMBER) to model protein-ligand dynamics over 100 ns. Predictive degradation pathways are identified using software like Zeneth (Lhasa Ltd) under oxidative/photolytic stress .

Q. How are degradation products analyzed under stress conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.